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Compound of Interest |

3-(1,3-Dioxan-2-YL)-3"-
Compound Name: ] '
iodopropiophenone
CAS No.: 898785-49-4
Cat. No.: B1360763
\ 7

Technical Characterization Guide:
Propiophenone

Spectroscopic Profile & Analytical Protocols
) via NMR, IR, and MS.

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic characterization of
Propiophenone (1-phenylpropan-1-one). Designed for researchers in organic synthesis and
pharmaceutical development, this document moves beyond static data listing to explain the
causality of spectral signals.

Propiophenone serves as a critical pharmacophore precursor (e.g., in the synthesis of
ephedrine analogs and various heterocyclic compounds). Its correct identification relies on
recognizing specific "spectral fingerprints" resulting from the conjugation of the carbonyl group
with the aromatic ring.

Molecular Profile & Structural Logic
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To interpret the data accurately, one must first understand the electronic environment of the
molecule.

e Chemical Formula:

[1][2]

e Molecular Weight: 134.18 g/mol [2]
o Key Structural Features:

o Conjugated System: The carbonyl group is directly bonded to the benzene ring. This
allows

-electron delocalization, reducing the double-bond character of the carbonyl and lowering
its vibrational frequency (IR) and shielding the carbonyl carbon (NMR) less than aliphatic
counterparts.

o Ethyl Chain: The alkyl tail (

) provides a distinct spin-system in NMR (triplet-quartet) and influences fragmentation
patterns in MS (alpha-cleavage).

Infrared Spectroscopy (IR)

Strategic Insight: The most diagnostic feature of propiophenone is the carbonyl stretching
frequency.[3] Unlike non-conjugated ketones (which appear ~1715

), the conjugation with the phenyl ring weakens the C=0 bond, shifting the absorption to a
lower wavenumber (~1685

).[4]
Data Summary (Neat/ATR)
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Wavenumber (

Functional Group Intensity Mechanistic Origin
)

Conjugated ketone
(C=0

C=0 Stretch 1680 — 1690 Strong
C-0O single bond
character).

C-H (Aromatic) 3030 — 3060 Weak/Med C-H stretching
vibrations.

C-H (Aliphatic) 2980 — 2870 Medium C-H stretching (Ethyl
group).

i ) Aromatic ring

C=C (Ring) 1595, 1580, 1450 Medium )
breathing modes.
Out-of-plane (OOP)

Mono-substitution 740, 690 Strong bending for mono-

substituted benzene.

Experimental Protocol: ATR-FTIR

o Background: Collect a background spectrum (air) to remove atmospheric

and

lines.

o Sample Prep: Place 1 drop of neat liquid propiophenone on the diamond/ZnSe crystal.

e Acquisition: Scan range 4000-600

: Resolution 4

: 16 scans.

© 2026 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exp!oratpry

Check Availability & Pricing

» Validation: Ensure the C=0 peak has a transmittance between 10-20% (absorbance ~0.7-
1.0) for optimal S/N ratio without saturation.

Mass Spectrometry (MS)

Strategic Insight: Propiophenone does not undergo a standard McLafferty rearrangement
involving the alkyl chain because the ethyl group lacks a

-hydrogen (Gamma-H). Consequently, the spectrum is dominated by

-cleavage.

Fragmentation Logic

e Molecular lon (

): m/z 134.[2]

e Base Peak (

): m/z 105. This is the Benzoyl cation (

), formed by breaking the bond between the carbonyl carbon and the alpha-carbon of the
ethyl group.

e Phenyl Cation: m/z 77. Formed by the loss of CO from the benzoyl cation.

M_S_D_ata_'[abls_(ELJ_O_ey\

Abundance Fragment Identity Mechanism

Molecular lon (Radical

134 ~15-20% _
Cation).

105 100% (Base) -Cleavage (Loss of
Ethyl radical).
Inductive

77 ~40-50%
cleavage/Loss of CO.
Fragmentation of the

51 ~15%

phenyl ring.
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Visualization: Fragmentation Pathway

Inductive Cleavage

[Ph]+

()

Phenyl Cation (m/z 77D

Base Peak (m/z 105)
[Ph-C=0]+  SEEERCCEh

Molecular lon (m/z 134) (Loss of 29 CO (Neutral)
[Ph-CO-CH2CHS]+. it Ethyl Radical

.CH2CH3 (Neutral)

Click to download full resolution via product page

Caption: Primary fragmentation pathway of Propiophenone under Electron Impact (El)
ionization.

Nuclear Magnetic Resonance (NMR)
Strategic Insight:

e 1H NMR: Look for the classic Triplet-Quartet pattern of the ethyl group. The aromatic protons
will show a 2:3 split (Ortho vs. Meta/Para) due to the electron-withdrawing nature of the
carbonyl, which deshields the ortho protons significantly.

e 13C NMR: The carbonyl carbon is the diagnostic anchor, appearing very downfield (~200
ppm).

1H NMR Data (Solvent: )
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Chemical Shift .
Coupling (
( Multiplicity Integration Assignment
» HZ)
» Ppm)
7.95-8.00 Doublet (d) 2H Ortho-Ar (H-a) ~7-8 Hz
) Meta/Para-Ar (H-
7.40 -7.60 Multiplet (m) 3H N/A
b, H-c)
2.98 Quartet (q) 2H Methylene (H-d) ~7.2 Hz
1.22 Triplet (t) 3H Methyl (H-e) ~7.2 Hz
13C NMR Data (Solvent: )
Chemical Shift (
Carbon Type Assignment Notes
» Ppm)
Deshielded by
200.9 Quaternary (C=0) Carbonyl Oxygen + Ring
Current.
136.9 Quaternary (Ar) Ipso-Carbon Point of attachment.
132.8 CH (Ar) Para-Carbon
128.6 CH (Ar) Meta-Carbons
128.0 CH (Ar) Ortho-Carbons
31.8 Alpha-Methylene
8.2 Beta-Methyl

Integrated Characterization Protocol

This workflow ensures a self-validating identification process for unknown samples suspected

to be propiophenone.

Workflow Diagram
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Unknown Sample

1
1
1
1
/
Step 1: IR Spectroscopy
Check: 1680-1690 cm-1

,'I No (Re-evaluate)
Is C=0 conjugated?

0 (Check Butyrophenone)

Step 2: GC-MS (EI)
Check: Base Peak 105

BT T

Step 3: 1H NMR
Check: Triplet (1.2) + Quartet (3.0)

Confirmed:
Propiophenone

Click to download full resolution via product page

Caption: Step-by-step logic flow for confirming Propiophenone identity.
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Step-by-Step Methodology

e IR Screening: Run a quick ATR-FTIR. If the Carbonyl peak is

, the sample is likely not propiophenone (or is non-conjugated). If it is
, proceed.

e MS Confirmation: Inject into GC-MS. Look for the base peak at 105.[5]

o Self-Check: If you see a peak at m/z 120, you likely have Butyrophenone (which allows
McLafferty rearrangement). Propiophenone cannot produce m/z 120 via this mechanism.

e NMR Structural Proof: Dissolve ~10mg in

o Verify the integration ratio 2:3:2:3 (Ortho : Meta/Para : Methylene : Methyl).

o Troubleshooting: If the triplet/quartet is obscure, ensure the sample is free of Ethanol
(which also shows a triplet/quartet but at different shifts, ~3.7 ppm for
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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